molecular formula C11H22O5 B1682888 Thp-peg4 CAS No. 60221-37-6

Thp-peg4

Cat. No. B1682888
CAS RN: 60221-37-6
M. Wt: 234.29 g/mol
InChI Key: KUBUREHZQPDYHT-UHFFFAOYSA-N
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Description

THP-PEG4 is a polyethylene glycol (PEG) linker . It has a chemical formula of C11H22O5 and a molecular weight of 234.29 . It is often used in the synthesis of PROTAC linkers .


Synthesis Analysis

The synthesis of THP-PEG4 involves the encapsulation of THP-1 cells in a PEG hydrogel via thiol-ene photocrosslinking . This process can use either a non-degradable or proteolytically degradable peptide crosslinker .


Molecular Structure Analysis

The molecular structure of THP-PEG4 is represented by the chemical formula C11H22O5 . The InChI representation is InChI=1S/C11H22O5/c12-4-6-13-7-8-14-9-10-16-11-3-1-2-5-15-11/h11-12H,1-10H2 . The Canonical SMILES representation is C1CCOC(C1)OCCOCCOCCO .


Chemical Reactions Analysis

The reactions involving THP-PEG4 have been monitored using 1H-NMR spectroscopy . The reactions proceed in a step-wise manner, first producing monothiols .


Physical And Chemical Properties Analysis

THP-PEG4 has a molecular weight of 234.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 9 . The exact mass is 234.14672380 g/mol .

Scientific Research Applications

Targeting Cancer Cells and Cancer Stem Cells

Researchers have explored using thioridazine (THZ) in combination with doxorubicin (DOX) loaded into micelles for targeting both cancer cells and cancer stem cells. This approach aims to eradicate cancer cells and DOX-resistant cancer stem cells, potentially mitigating disease reoccurrence. The micelles, self-assembled from a mixture of acid-functionalized poly(carbonate) and poly(ethylene glycol) diblock copolymer (PEG-PAC) and urea-functionalized poly(carbonate) (PUC) and PEG diblock copolymer (PEG-PUC), have demonstrated strong antitumor efficacy and activity against cancer stem cells in breast cancer treatment studies Ke et al., 2014.

Enhancing Nanoparticle Stealth with PEG Coatings

Polyethylene glycol (PEG) surface coatings are utilized to provide stealth properties to nanoparticles in biological applications, reducing protein adsorption, diminishing nonspecific interactions with cells, and improving pharmacokinetics. However, challenges such as displacement by physiological concentrations of cysteine and cystine have been addressed by incorporating an alkyl linker between the PEG and thiol moieties, enhancing nanoparticle stability and reducing macrophage uptake Larson, Joshi, & Sokolov, 2012.

Investigating Biological Effects of Terahertz Radiation

The increasing use of terahertz (THz) imaging and sensing technologies in medical and security applications has spurred research into the biological effects associated with this frequency range. Studies aim to enhance our understanding of THz interactions with biological systems, laying the foundation for future applications and safe use of THz systems Wilmink & Grundt, 2011.

Transdermal Drug Delivery

The potential application of terahertz (THz) sensing in ophthalmology, particularly for nonionizing photon energy and high sensitivity to water content, has been explored. Reflective THz imaging and spectrometry data on ex-vivo porcine corneas prepared with uniform water concentrations using polyethylene glycol (PEG) solutions have demonstrated the feasibility of THz applications in diagnosing corneal conditions Bennett et al., 2011.

Alleviating Cell Adhesion to Biomaterials

Research into polyethylene glycol (PEG) as a bioinert material has shown its effectiveness in preventing cell adhesion, specifically THP-1 macrophage cell adherence, to biomaterials like polyurethane. This is crucial for reducing biomaterial rejection and enhancing biocompatibility for implants and medical devices Shivok & Slee, 2023.

Safety And Hazards

THP-PEG4 can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this substance .

Future Directions

THP-PEG4 has been used in research involving the differentiation, maturation, and collection of THP-1-derived dendritic cells based on a PEG hydrogel culture platform . The evidence collected indicated that the proteolytically degradable PEG hydrogel matrix promoted DC differentiation and maturation . This suggests that PEG hydrogel-based DC culture might be a useful tool for potential DC-based immunotherapies .

properties

IUPAC Name

2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22O5/c12-4-6-13-7-8-14-9-10-16-11-3-1-2-5-15-11/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBUREHZQPDYHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40547040
Record name 2-(2-{2-[(Oxan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thp-peg4

CAS RN

60221-37-6
Record name 2-(2-{2-[(Oxan-2-yl)oxy]ethoxy}ethoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40547040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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